

Application Note: In Vivo Crosslinking to Confirm Calcineurin-Substrate Interactions

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Compound of Interest

Compound Name: Calcineurin substrate

Cat. No.: B550061

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Introduction

Calcineurin, a serine/threonine phosphatase, is a critical mediator of calcium-dependent signaling pathways.^{[1][2]} Its activation, triggered by sustained intracellular calcium levels, leads to the dephosphorylation of a variety of substrates, most notably the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.^{[3][4][5]} This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation to the nucleus and subsequent regulation of gene expression involved in immune responses, development, and various cellular processes.^{[3][4][5][6]}

The interaction between calcineurin and its substrates is often transient and of low to moderate affinity, making it challenging to capture and study using traditional co-immunoprecipitation (co-IP) methods.^{[7][8][9]} In vivo crosslinking offers a powerful solution by covalently stabilizing these fleeting interactions within the native cellular environment, allowing for their subsequent isolation and identification.^{[10][11][12]} This application note provides a detailed protocol for using in vivo crosslinking to confirm the interaction between calcineurin and its substrates.

Principle of the Method

In vivo crosslinking utilizes cell-permeable chemical agents to form covalent bonds between proteins that are in close proximity.^{[7][12]} This effectively "freezes" protein-protein interactions as they occur within the cell.^{[13][14]} Following crosslinking, cells are lysed under stringent conditions that would typically disrupt non-covalent interactions. The protein of interest (e.g., calcineurin) is then immunoprecipitated, pulling down any covalently linked binding partners

(e.g., its substrate). The crosslinks are then reversed, and the interacting proteins are identified by methods such as Western blotting or mass spectrometry.

Choice of Crosslinking Agent

The selection of a crosslinking agent is critical and depends on the specific application. Two commonly used crosslinkers for in vivo studies are formaldehyde and dithiobis(succinimidyl propionate) (DSP).

Crosslinker	Spacer Arm Length	Reactive Group	Cleavable?	Advantages	Disadvantages
Formaldehyde	2.3–2.7 Å	Primary amines and other functional groups	Yes (Heat)	Very short spacer arm, captures very close interactions. Highly cell-permeable.	Can form extensive crosslinks, potentially leading to large, insoluble aggregates. Reversal can be inefficient. [15]
DSP (Lomant's Reagent)	12.0 Å	Primary amines (e.g., lysine)	Yes (Reducing agents)	Reversible with reducing agents like DTT or β -mercaptoethanol. [16] Less prone to forming large aggregates compared to formaldehyde.	Longer spacer arm may not capture direct binding site interactions.

Experimental Protocols

Protocol 1: In Vivo Crosslinking with Formaldehyde

This protocol is adapted for cultured mammalian cells and optimized for capturing calcineurin-substrate complexes.

Materials:

- Cultured cells expressing endogenous or tagged calcineurin and substrate
- Phosphate-Buffered Saline (PBS), ice-cold
- Formaldehyde (37% solution, methanol-free)
- Glycine (1.25 M stock solution)
- RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
- Anti-calcineurin antibody for immunoprecipitation
- Protein A/G magnetic beads
- 2x Laemmli sample buffer with reducing agent (e.g., DTT or β -mercaptoethanol)

Procedure:

- **Cell Culture and Stimulation:** Culture cells to 80-90% confluency. If the interaction is dependent on cell signaling, stimulate the cells as required to activate the calcineurin pathway. For example, treat with a calcium ionophore like ionomycin (1 μ M) for 10-15 minutes.
- **Crosslinking:**
 - Remove the culture medium and wash the cells once with ice-cold PBS.
 - Add fresh culture medium or PBS containing 1% final concentration of formaldehyde to the cells.

- Incubate for 10 minutes at room temperature with gentle agitation.[\[17\]](#)
- Quenching:
 - Terminate the crosslinking reaction by adding glycine to a final concentration of 125 mM.
[\[17\]](#)[\[18\]](#)
 - Incubate for 5 minutes at room temperature with gentle agitation.[\[17\]](#)[\[18\]](#)
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add ice-cold RIPA Lysis Buffer and scrape the cells.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Sonicate the lysate to shear chromatin and reduce viscosity.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation (IP):
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with an anti-calcineurin antibody overnight at 4°C with gentle rotation.
 - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
 - Wash the beads three times with RIPA Lysis Buffer and once with PBS.
- Elution and Crosslink Reversal:
 - Resuspend the beads in 2x Laemmli sample buffer.
 - To reverse the formaldehyde crosslinks, heat the samples at 65°C for 30 minutes.[\[19\]](#)
Note: Boiling at 95-100°C can also reverse crosslinks but may lead to protein aggregation.
[\[19\]](#)

- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected substrate.

Protocol 2: In Vivo Crosslinking with DSP

This protocol is an alternative to formaldehyde, using a reversible, amine-reactive crosslinker.

Materials:

- Same as Protocol 1, with the following exceptions:
- DSP (Dithiobis(succinimidyl propionate))
- Dimethyl sulfoxide (DMSO)
- Quenching Buffer (1 M Tris-HCl, pH 7.5)

Procedure:

- Cell Culture and Stimulation: Follow step 1 from Protocol 1.
- Crosslinking:
 - Prepare a fresh 50 mM stock solution of DSP in DMSO.[\[20\]](#)
 - Wash cells once with ice-cold PBS.
 - Add PBS to the cells and then add the DSP stock solution to a final concentration of 0.5-2 mM.[\[20\]](#)[\[21\]](#)
 - Incubate for 30 minutes at room temperature or 2 hours on ice.[\[20\]](#)[\[21\]](#)
- Quenching:
 - Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.
 - Incubate for 15 minutes at room temperature.[\[21\]](#)

- Cell Lysis and IP: Follow steps 4 and 5 from Protocol 1.
- Elution and Crosslink Reversal:
 - Resuspend the beads in 2x Laemmli sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% β -mercaptoethanol). The disulfide bond in DSP will be cleaved by the reducing agent.[\[16\]](#)
 - Heat the samples at 95-100°C for 5-10 minutes.
- Analysis: Follow step 7 from Protocol 1.

Data Presentation

Quantitative data from optimization experiments should be summarized for clarity.

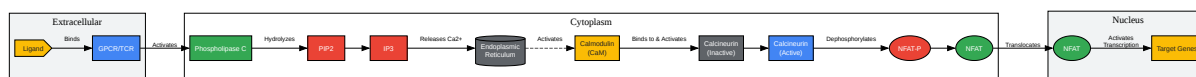
Table 1: Optimization of Crosslinker Concentration

Crosslinker	Concentration	Calcineurin IP (Relative Units)	Co-IP Substrate (Relative Units)	Interaction Ratio (Substrate/Cal cineurin)
Formaldehyde	0% (Control)	1.00	0.05	0.05
Formaldehyde	0.5%	0.95	0.45	0.47
Formaldehyde	1.0%	0.92	0.88	0.96
Formaldehyde	2.0%	0.75	0.91	1.21
DSP	0 mM (Control)	1.00	0.08	0.08
DSP	0.5 mM	0.98	0.55	0.56
DSP	1.0 mM	0.96	0.92	0.96
DSP	2.0 mM	0.90	0.95	1.06

Table 2: Summary of Mass Spectrometry Results

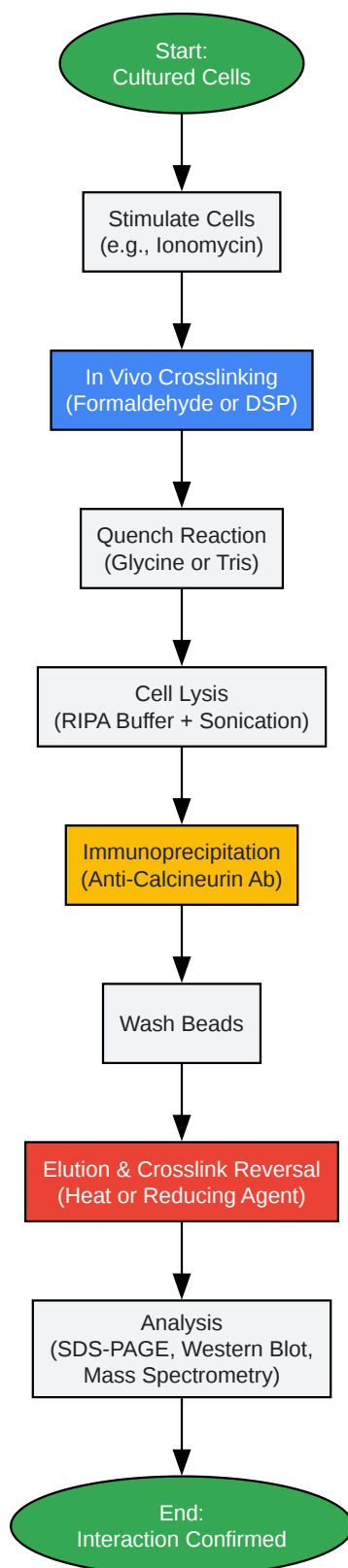
Protein Identified	Mascot Score	Peptide Count (Crosslinked Sample)	Peptide Count (Control Sample)	Fold Change
NFATc1	258	15	1	15.0
Substrate X	175	9	0	-
Substrate Y	120	6	1	6.0
Non-specific Binder Z	45	3	2	1.5

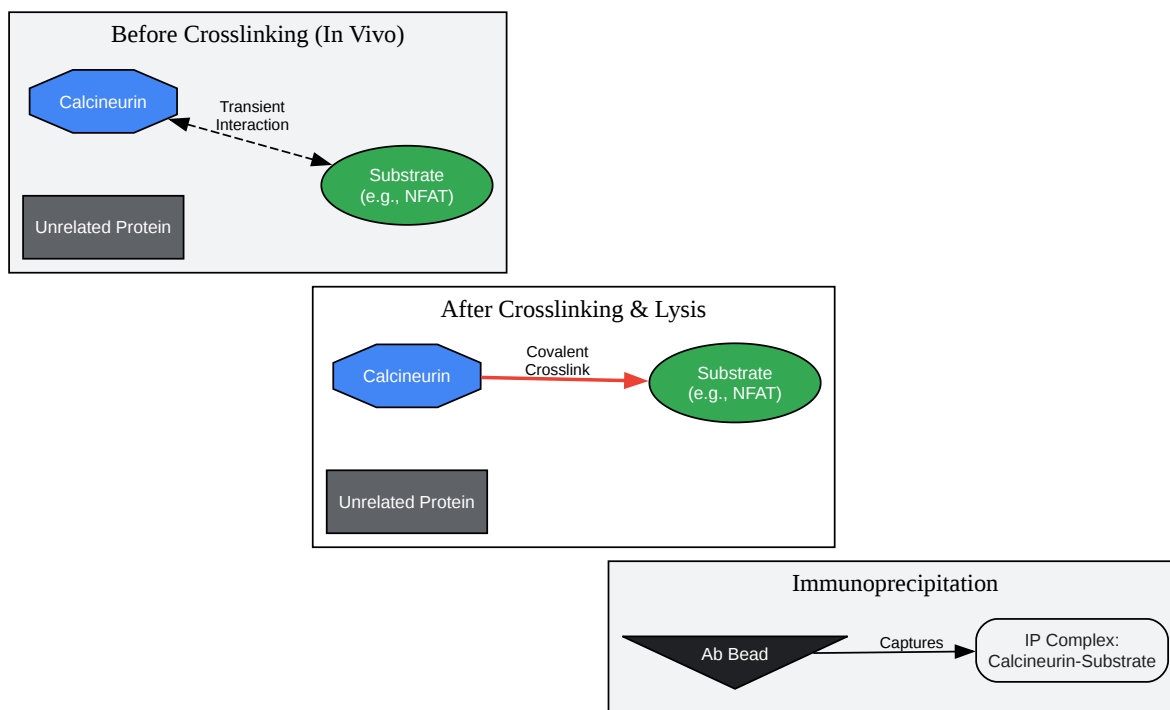
Visualizations



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Caption: Calcineurin-NFAT Signaling Pathway.





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